molecular formula C19H18BrClN2S B2978668 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole CAS No. 1226446-06-5

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole

Cat. No.: B2978668
CAS No.: 1226446-06-5
M. Wt: 421.78
InChI Key: SEHNPFILKKAFCI-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole is a useful research compound. Its molecular formula is C19H18BrClN2S and its molecular weight is 421.78. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions Research on compounds similar to 5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(isobutylthio)-1H-imidazole often focuses on their crystal structures and molecular interactions. For example, studies on isomorphous compounds and their crystalline structures have revealed the orientation of phenyl rings relative to the imidazole ring and the absence of significant intermolecular interactions within the crystal lattice (Mohamed et al., 2013). Such insights are crucial for understanding the compound's behavior in solid form and its potential applications in material science and engineering.

Synthesis and Reactivity The synthesis of benzimidazole derivatives from o-bromophenyl isocyanide and amines under CuI catalysis highlights the reactivity of compounds with bromophenyl groups, leading to moderate to good yields of desired products (Lygin & Meijere, 2009). Such studies provide a foundation for synthesizing various heterocyclic compounds, including imidazoles, which are valuable in medicinal chemistry and drug development.

Molecular Docking and Inhibitory Activity Molecular docking studies of imidazole derivatives have been used to understand their inhibitory activity against specific proteins, such as glucosamine 6-phosphate synthase, a target for antimicrobial agents (Sharma et al., 2018). This approach allows researchers to predict how compounds like this compound might interact with biological targets, offering insights into potential therapeutic applications.

Antimicrobial Activity The synthesis of novel imidazoles and their evaluation as antimicrobial agents demonstrate the potential of imidazole derivatives in addressing bacterial infections. Compounds synthesized from substituted imidazole with bromine in the presence of acetic acid showed promising antimicrobial activities, suggesting that similar compounds could be developed into effective antibacterial agents (Narwal et al., 2012).

Future Directions

: MilliporeSigma: 4-Bromodiphenyl ether : MilliporeSigma: 4-Chlorophenylboronic acid : MilliporeSigma: 4-Chlorophenyl 2-bromoethyl ether

Properties

IUPAC Name

5-(4-bromophenyl)-1-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrClN2S/c1-13(2)12-24-19-22-11-18(14-6-8-15(20)9-7-14)23(19)17-5-3-4-16(21)10-17/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHNPFILKKAFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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